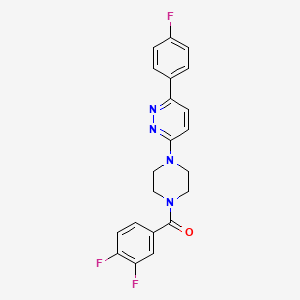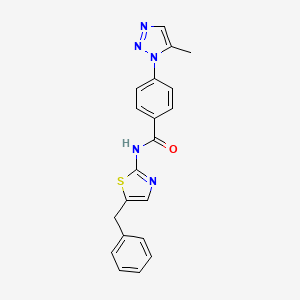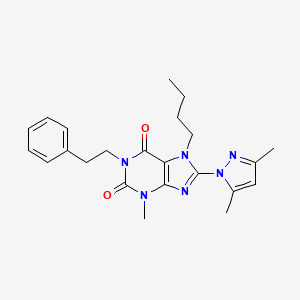![molecular formula C17H14N6O2 B2829282 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081120-69-5](/img/structure/B2829282.png)
3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-triazole ring could be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The 1,3,4-oxadiazole ring could be synthesized through cyclodehydration of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (1,2,3-triazole and 1,3,4-oxadiazole) suggests that the compound might have planar sections, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the triazole and oxadiazole rings might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic rings .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
The compound 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine and its derivatives have been synthesized using various techniques. These include the cyclization of specific propanimidohydrazides and thiosemicarbazides to form new bicyclic and monocyclic heterocyclic derivatives, as demonstrated in the study by El‐Sayed et al. (2008) (El‐Sayed et al., 2008).
Structural Elucidation
Spectral and analytical data such as IR, Mass, and 1H NMR spectra have been utilized to elucidate the structures of these synthesized compounds, as shown in the research by El‐Sayed et al. (2008) (El‐Sayed et al., 2008).
Antimicrobial and Antifungal Activities
Antimicrobial Properties
Several studies, such as those by Bayrak et al. (2009) and Hu et al. (2005), have investigated the antimicrobial activities of triazole and oxadiazole derivatives. These studies reveal that compounds in this class exhibit good to moderate antibacterial activities, suggesting their potential use as antibacterial candidate drugs (Bayrak et al., 2009); (Hu et al., 2005).
Antifungal Efficacy
Malhotra et al. (2012) and other researchers have synthesized and characterized derivatives of oxadiazoles and evaluated their antifungal activities. These studies indicate that certain derivatives exhibit significant antifungal activity, especially against fungal strains like Candida albicans and Aspergillus niger (Malhotra et al., 2012).
Anticancer Potential
Anticancer Research
Research by Redda and Gangapuram (2007) focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents. This study highlights the significance of the oxadiazole derivatives in developing new anticancer compounds (Redda & Gangapuram, 2007).
Antiproliferative Activities
Ahsan and Shastri (2015) synthesized oxadiazole analogues and evaluated their antiproliferative activities against various human cancer cell lines. This research indicates the therapeutic potential of these compounds in cancer treatment (Ahsan & Shastri, 2015).
Other Applications
- Organic Light-Emitting Diodes (OLEDs): The compound has also found applications in materials science, such as in the development of hole-blocking materials for organic light-emitting diodes (OLEDs), as explored by Wang et al. (2001) (Wang et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCFJIJYHMSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)


![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)

![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)


![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)